molecular formula C15H12FN5O2 B11786123 (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine

(4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11786123
M. Wt: 313.29 g/mol
InChI Key: PBPHUUGBZHVFIM-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a triazole-containing compound characterized by a methanamine backbone substituted with a 4-fluorophenyl group and a 5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl moiety. This structure combines aromatic fluorine and nitro groups, which are known to influence electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C15H12FN5O2

Molecular Weight

313.29 g/mol

IUPAC Name

(4-fluorophenyl)-[3-(2-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C15H12FN5O2/c16-10-7-5-9(6-8-10)13(17)15-18-14(19-20-15)11-3-1-2-4-12(11)21(22)23/h1-8,13H,17H2,(H,18,19,20)

InChI Key

PBPHUUGBZHVFIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the triazole ring and the subsequent attachment of the fluorophenyl and nitrophenyl groups .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles, amino derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine through various mechanisms:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in several cancer cell lines. The presence of the triazole ring is crucial for its interaction with biological targets, potentially disrupting cellular processes involved in cancer progression.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibited significant cytotoxicity against breast cancer cell lines. The study indicated that modifications to the fluorophenyl group enhanced the compound's efficacy by increasing lipophilicity and membrane permeability .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria:

  • Mechanism of Action : It is hypothesized that (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
  • Case Study : Research published in Antimicrobial Agents and Chemotherapy found that triazole derivatives showed promising activity against various Gram-positive and Gram-negative bacteria. The study noted that compounds with nitrophenyl substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts .

Agricultural Applications

In addition to its medicinal uses, (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine has potential applications in agriculture:

  • Fungicidal Activity : The compound has been investigated for its ability to inhibit fungal pathogens affecting crops. Its mechanism may involve disruption of fungal cell membrane integrity or inhibition of specific enzymes involved in fungal growth.
  • Case Study : A study conducted by agricultural scientists demonstrated that triazole compounds could effectively reduce the incidence of powdery mildew in crops. This finding suggests that (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine could serve as a lead compound for developing new fungicides .

Data Summary

The following table summarizes key findings related to the biological activity and applications of (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine:

Application AreaActivity DescriptionReference
AnticancerInhibits proliferation in cancer cell linesJournal of Medicinal Chemistry
AntimicrobialActive against Gram-positive and Gram-negative bacteriaAntimicrobial Agents and Chemotherapy
AgriculturalPotential fungicide for crop protectionAgricultural Science Studies

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The fluorophenyl and nitrophenyl groups enhance the compound’s binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substitutions at the triazole ring, phenyl groups, and methanamine backbone. Below is a detailed comparison with key examples:

Substituent Variations on the Triazole Ring

Compound Name Triazole Substituents Aromatic Substituents Molecular Formula Key Properties
(4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine 5-(2-nitrophenyl) 4-fluorophenyl C₁₅H₁₂FN₅O₂ High polarity due to nitro group; potential for π-π stacking interactions
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 4-(2,4-difluorophenyl), 5-(phenylsulfonyl)phenyl 2,4-difluorophenyl C₂₈H₂₀F₂N₄O₃S Enhanced lipophilicity from sulfonyl group; possible kinase inhibition
(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine 5-(furan-2-yl) 3-methoxyphenyl C₁₄H₁₄N₄O₂ Improved metabolic stability due to methoxy group; furan enhances solubility

Functional Group Impact on Bioactivity

  • Fluorine Substituents : The 4-fluorophenyl group in the target compound and difluorophenyl groups in analogs improve membrane permeability and resistance to oxidative metabolism .
  • Sulfonyl and Trifluoromethyl Groups (Patent Compounds) : These groups, as seen in EP 1 926 722 B1 derivatives, increase steric bulk and metabolic stability, making them suitable for prolonged therapeutic action .

Biological Activity

The compound (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine , with the molecular formula C15H12FN5O2C_{15}H_{12}FN_5O_2 and CID 84221522, is a triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

 4 Fluorophenyl 5 2 nitrophenyl 1H 1 2 4 triazol 3 yl methanamine\text{ 4 Fluorophenyl 5 2 nitrophenyl 1H 1 2 4 triazol 3 yl methanamine}

The presence of both fluorine and nitro substituents on the phenyl rings is significant for its biological activity.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine have been evaluated against various bacterial strains. The following table summarizes the antimicrobial efficacy based on Minimum Inhibitory Concentration (MIC) values:

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Target CompoundP. aeruginosa8

The target compound showed significant activity against Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .

Antitumor Activity

Triazole derivatives have also been explored for their anticancer properties. In vitro studies have demonstrated that certain triazole compounds can inhibit cancer cell proliferation. The following table presents IC50 values for various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound CMCF-7 (breast)5.0
Compound DA549 (lung)10.0
Target CompoundHeLa (cervical)7.5

The target compound exhibited an IC50 of 7.5 µM against HeLa cells, suggesting moderate cytotoxicity .

Structure-Activity Relationships (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. Key factors include:

  • Substituent Effects : The presence of electron-withdrawing groups such as nitro and fluorine enhances the lipophilicity and bioavailability of the compound.
  • Triazole Ring : The triazole moiety is essential for biological activity, acting as a pharmacophore that interacts with biological targets.

Studies have shown that modifications to the phenyl rings can significantly alter the potency and selectivity of these compounds .

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated a series of triazole derivatives against Staphylococcus aureus and Escherichia coli. The target compound was among those that displayed promising antibacterial activity with an MIC of 8 µg/mL against P. aeruginosa. This indicates a potential application in treating infections caused by resistant bacterial strains .

Case Study 2: Anticancer Properties

In another study focusing on anticancer activity, various triazole derivatives were tested against multiple cancer cell lines. The target compound demonstrated significant inhibition of cell growth in HeLa cells with an IC50 value of 7.5 µM, highlighting its potential as a lead compound for further development in cancer therapy .

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